PI3K p110α Inhibitory Potency of 6-Bromo-Substituted Imidazopyridine Derivatives: Compound 12 IC50 Comparison
In a systematic SAR study of imidazo[1,2-a]pyridine derivatives as PI3K p110α inhibitors, the 6-bromo-substituted scaffold served as the foundation for potent lead compounds. Structural modification of lead compound 2g (containing the 6-bromoimidazo[1,2-a]pyridine core) afforded thiazole derivative 12, which demonstrated potent p110α inhibitory activity with an IC50 of 0.0028 μM (2.8 nM) and exhibited high selectivity for p110α over other PI3K isoforms [1]. This represents a key differentiation point: the 6-bromo substitution pattern enables productive interactions with the p110α ATP-binding pocket, whereas alternative substitution patterns (e.g., 7-bromo or unsubstituted imidazopyridine) have not demonstrated comparable potency in parallel assays [1]. The 6-bromo scaffold provided the optimal vector for subsequent derivatization to achieve sub-nanomolar potency.
| Evidence Dimension | PI3K p110α inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0028 μM (2.8 nM) for compound 12 derived from 6-bromoimidazo[1,2-a]pyridine scaffold |
| Comparator Or Baseline | Lead compound 2g (6-bromo scaffold-containing parent) exhibited lower potency; unsubstituted imidazopyridine analogs showed minimal p110α inhibition |
| Quantified Difference | Compound 12 achieves sub-nanomolar potency (2.8 nM); >1000-fold improvement over baseline unsubstituted scaffold |
| Conditions | In vitro PI3K p110α enzyme inhibition assay; ATP competition format |
Why This Matters
Procurement of the 6-bromo-2-amino scaffold enables direct access to the validated SAR trajectory that yielded sub-nanomolar PI3Kα inhibitors, reducing lead optimization cycles and synthesis iterations.
- [1] Hayakawa M, Kaizawa H, Kawaguchi K, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2007;15(1):403-412. View Source
